4-Formylaminoantipyrine

Drug Metabolism Pharmacokinetics Stability

4-Formylaminoantipyrine (4-FAA) is the definitive biologically inert terminal metabolite for pyrazolone pro-drug studies. Do not substitute with active metabolites 4-MAA or 4-AA—only 4-FAA ensures interference-free CYP1A2 phenotyping and unambiguous environmental OMP monitoring. Its exclusive CYP1A2-dependent formation in supersomes and 10.1-hour plasma half-life make it the gold-standard biomarker for complete metabolic fate analysis. Essential for UHPLC-HRMS method validation, groundwater monitoring, and food safety residue testing.

Molecular Formula C12H13N3O2
Molecular Weight 231.25 g/mol
CAS No. 1672-58-8
Cat. No. B029614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Formylaminoantipyrine
CAS1672-58-8
SynonymsN-(2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)formamide;  4-(Formylamino)antipyrine;  4-Formamidoantipyrine;  N-Antipyrinylformamide;  NSC 60565; 
Molecular FormulaC12H13N3O2
Molecular Weight231.25 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC=O
InChIInChI=1S/C12H13N3O2/c1-9-11(13-8-16)12(17)15(14(9)2)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,13,16)
InChIKeyWSJBSKRPKADYRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 250 mg / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Formylaminoantipyrine (CAS 1672-58-8): A Critical Analytical Standard and Pharmacologically Inert Metabolite for Precise Quantification


4-Formylaminoantipyrine (4-FAA, CAS 1672-58-8) is a pyrazolone derivative and a key inactive oxidative metabolite of the pro-drugs aminophenazone (aminopyrine) and metamizole (dipyrone) [1]. In analytical contexts, it serves as a certified reference standard for the accurate quantification of pharmaceutical residues and biomarkers in complex matrices via HPLC and UHPLC-HRMS . Its primary scientific role is not as an active pharmaceutical agent, but as a specific, stable marker for metabolic conversion studies, toxicological screening, and environmental monitoring of these widely used analgesics [1][2].

The Analytical and Pharmacological Case for 4-Formylaminoantipyrine Over Other Antipyrine Derivatives


Generic substitution with other antipyrine metabolites or derivatives is invalid for critical applications due to 4-FAA's unique combination of chemical stability and biological inertness [1]. Unlike its active counterparts 4-methylaminoantipyrine (4-MAA) and 4-aminoantipyrine (4-AA), 4-FAA is a terminal, inactive metabolite that does not contribute to analgesic or anti-inflammatory effects [2]. This property makes it an unambiguous and interference-free biomarker for drug metabolism studies, such as CYP1A2 phenotyping, where measuring the active parent or other active metabolites would introduce confounding pharmacological variables [3]. Furthermore, as a primary oxidative product, 4-FAA is the predominant urinary excretion product in humans and animals, necessitating its specific use as a reference standard for environmental and toxicological monitoring to accurately assess the complete metabolic fate and ecological burden of pyrazolone analgesics [4].

Quantitative Performance and Differentiation of 4-Formylaminoantipyrine: A Head-to-Head Evidence Analysis


4-FAA Demonstrates Superior Chemical Stability and Inertness Compared to Active Metabolites 4-MAA and 4-AA

4-FAA is a stable, biologically inert, and terminal metabolite, unlike the active metabolites 4-MAA and 4-AA [1]. The inertness is supported by a study showing 4-FAA had no analgesic effect, in contrast to the active compounds [1].

Drug Metabolism Pharmacokinetics Stability

Quantification of 4-FAA as a Major Urinary Metabolite Differentiates it from Minor Excretion Products

4-FAA is found in large concentrations in the urine and plasma of both humans and animals following aminopyrine or metamizole administration, establishing it as the predominant excretion product [1]. In contrast, other metabolites like 4-acetylaminoantipyrine (AAA) are formed via a secondary acetylation pathway and are present in lower amounts, making 4-FAA the primary marker for assessing total drug exposure and environmental load [2].

Environmental Monitoring Toxicology Biomarker

Distinct Pharmacokinetic Profile of 4-FAA Compared to Active Metabolites

Following a 1.0 g oral dose of dipyrone to healthy volunteers, 4-FAA exhibited a mean peak plasma concentration (Cmax) of 2.1±0.8 µg/ml and a half-life (t1/2) of 10.1±1.8 h [1]. This is in contrast to the active metabolite 4-MAA, which had a higher Cmax of 10.5±2.8 µg/ml and a significantly shorter t1/2 of 3.3±1.0 h [1].

Pharmacokinetics CYP Phenotyping Drug-Drug Interactions

4-FAA Formation is Specifically and Quantitatively Linked to CYP1A2 Activity

The formation of 4-FAA from its precursor 4-MAA is primarily catalyzed by the cytochrome P450 enzyme CYP1A2 [1]. Inhibition of CYP1A2 with ciprofloxacin resulted in a 33% decrease in the AUC of 4-FAA, while having a less pronounced or no effect on other metabolic pathways such as the formation of 4-acetylaminoantipyrine (AAA) [1].

Drug Metabolism Enzymology CYP Phenotyping

Key Application Scenarios for 4-Formylaminoantipyrine in Drug Development and Environmental Science


Precise Quantification of Pyrazolone Drug Residues and Metabolites in Environmental Water Samples

4-FAA is a key organic micropollutant (OMP) derived from widely used analgesics. It is used as a certified analytical reference standard for developing and validating methods like UHPLC-HRMS and online SPE-HPLC-MS/MS to detect and quantify these contaminants in groundwater, surface water, and wastewater .

Clinical Pharmacokinetic and Drug-Drug Interaction Studies Involving Metamizole or Aminopyrine

As a primary inactive metabolite, 4-FAA is a critical analyte in pharmacokinetic studies to assess the complete metabolic profile of pyrazolone pro-drugs. Its stable and quantifiable presence in plasma, as demonstrated by its 10.1-hour half-life, makes it essential for evaluating the impact of CYP inhibitors (e.g., ciprofloxacin) on the metabolic fate of these drugs [1].

In Vitro CYP1A2 Phenotyping and Metabolic Stability Assays

The specific and quantitative conversion of 4-MAA to 4-FAA by CYP1A2 supersomes makes 4-FAA an ideal endpoint for in vitro assays designed to assess CYP1A2 activity. Its formation rate serves as a direct, interference-free measure of this enzyme's function in hepatic microsomes and recombinant enzyme systems [2].

Validated Analytical Methods for Food Safety and Veterinary Drug Residue Monitoring

Regulatory and research laboratories use 4-FAA as a reference standard to ensure accurate detection and quantification of dipyrone metabolite residues (including 4-FAA, 4-MAA, and 4-AA) in animal-derived food products like bovine and porcine muscle, supporting food safety compliance [3].

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